4-Propyl-1,3-dioxolan-2-one is an organic compound with the molecular formula . It belongs to the class of cyclic carbonates and is characterized by a five-membered ring that contains two oxygen atoms and one carbonyl group. This compound is notable for its unique structure, which imparts distinct properties that are valuable in various scientific and industrial applications.
The compound can be synthesized through the reaction of propyl alcohol with ethylene carbonate, typically in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. Its chemical identity is confirmed by its CAS number, 89489-56-5.
The synthesis of 4-propyl-1,3-dioxolan-2-one can be achieved through several methods:
The synthesis generally requires careful control of temperature and pressure to optimize yield and purity. For example, the reaction temperature is often maintained between 60°C to 150°C, with pressures ranging from 2 to 10 kg/cm² depending on the specific method used .
The molecular structure of 4-propyl-1,3-dioxolan-2-one features a five-membered ring consisting of three carbon atoms and two oxygen atoms. The carbonyl group (C=O) is located at one position in the ring, contributing to its reactivity.
Key structural data include:
4-Propyl-1,3-dioxolan-2-one participates in various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of suitable catalysts to achieve desired outcomes efficiently.
The mechanism by which 4-propyl-1,3-dioxolan-2-one exerts its effects primarily involves its ability to form acetal bridges with target molecules. This characteristic allows it to participate in polymerization processes where it can serve as a monomer for producing polycarbonates.
In biochemical pathways, derivatives of this compound have been studied for potential use as enzyme inhibitors or building blocks for bioactive molecules. The polymerization process results in materials that maintain high stereochemical integrity and exhibit favorable thermal properties.
4-Propyl-1,3-dioxolan-2-one is typically a colorless liquid at room temperature. Its physical properties include:
The chemical properties include:
Relevant analyses indicate that its longer alkyl chain compared to similar compounds enhances its solubility and reactivity .
4-Propyl-1,3-dioxolan-2-one has several scientific uses:
The synthesis of 4-propyl-1,3-dioxolan-2-one employs several established routes for cyclic carbonate formation, adapted to incorporate the propyl substituent. The primary industrial approaches include:
Transesterification Route: This method involves the reaction of 3-(allyloxy)-1,2-propanediol with diethyl carbonate under basic catalysis (K₂CO₃). The process operates at 120°C with continuous ethanol removal via Dean-Stark apparatus, achieving moderate yields (40-50%) after 24 hours [6]. The reaction proceeds through a two-step mechanism: initial formation of a monocarbonate intermediate followed by intramolecular cyclization. This pathway is particularly suitable for aliphatic-substituted dioxolanes but requires careful control of stoichiometry to prevent oligomerization.
Organocatalyzed Cyclization: Modern approaches utilize metal-free catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to facilitate the cyclization of α,β-diols with carbonyl sources (e.g., CO₂ or phosgene derivatives). The propyl-substituted precursor, 1,2-propanediol with propyl side chain, undergoes solvent-free cyclization at 80-100°C, achieving yields >75% within 6 hours [9] [10]. This method offers superior atom economy compared to transesterification and eliminates transition metal contaminants.
Acid-Catalyzed Carbonate Exchange: Industrial-scale production employs heterogeneous acid catalysts (zeolites or sulfonated resins) for the reaction between propyl-substituted epoxides and CO₂. The process operates under moderate pressure (20-50 bar CO₂) at 80-120°C, converting 4-vinyl-1,3-dioxolane derivatives through selective hydrogenation of the vinyl group to propyl [4] [9]. This route benefits from readily available epoxide precursors and utilizes CO₂ as a sustainable carbonyl source.
Table 1: Comparison of Synthetic Methods for 4-Propyl-1,3-dioxolan-2-one
Method | Catalyst System | Temperature | Reaction Time | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Transesterification | K₂CO₃ (homogeneous) | 120°C | 24 hours | 40-50 | Simple apparatus |
Organocatalyzed Cyclization | TBD (1-5 mol%) | 80-100°C | 6 hours | >75 | Solvent-free, high atom economy |
Acid-Catalyzed Exchange | Zeolite Beta (H⁺) | 100°C/30 bar | 8 hours | 65 | Utilizes CO₂ feedstock |
4-Propyl-1,3-dioxolan-2-one serves as a specialty monomer for functional polycarbonates due to its pendant propyl group influencing polymer crystallinity. Effective catalytic systems include:
Anionic Initiators: Lithium hexamethyldisilazide (LiHMDS) enables controlled ring-opening polymerization at ambient temperatures (25-40°C) in aprotic solvents. The propyl substituent sterically moderates propagation kinetics, yielding polymers with molecular weights (Mₙ) of 10-30 kDa and dispersity (Đ) <1.3 [9] [10]. This system excels in producing telechelic oligomers for polyurethane applications but requires rigorous moisture exclusion.
Organocatalyst/Co-catalyst Pairs: Bifunctional systems like TBD with thiourea cocatalysts achieve high monomer conversion (>95%) at 60°C within 12 hours. The propyl group's electron-donating effect enhances nucleophilic attack on the carbonate carbonyl, enabling polymerization without racemization of chiral centers – crucial for biomedical polymers [10]. Catalyst loading can be reduced to 0.1 mol% through optimized hydrogen-bonding activation.
Rare-Earth Complexes: Scandium(III) triflate [Sc(OTf)₃] provides exceptional functional group tolerance when polymerizing 4-propyl-1,3-dioxolan-2-one with comonomers like ε-caprolactone. At 0.5 mol% loading in toluene at 80°C, these Lewis acids produce block copolymers with Mₙ >50 kDa and Đ~1.5 [6] [10]. The system accommodates hydroxyl-containing comonomers without protection-deprotection sequences.
Maximizing atom economy and minimizing waste generation are critical for sustainable manufacturing:
Diethyl Carbonate Recycling: In transesterification routes, distillative recovery of ethanol byproduct enables its reaction with phosgene to regenerate diethyl carbonate. Closed-loop systems achieve >90% carbonate utilization, reducing raw material costs by 30% compared to batch processes [6]. This approach aligns with green chemistry principles by minimizing net carbonyl waste.
Propyl Precursor Sourcing: 1,2-Pentanediol (containing n-propyl group) can be derived from bio-based levulinic acid via catalytic hydrogenation. Life-cycle analysis indicates 40% reduction in carbon footprint versus petroleum-derived diols [9]. Continuous hydrogenation of furfural derivatives provides a scalable diol feedstock with consistent regiochemistry for the 4-position substitution.
Solvent-Free Processing: Organocatalyzed methods eliminate hydrocarbon solvents, reducing VOC emissions by >95%. Reactive distillation techniques applied to the transesterification route simultaneously remove ethanol and drive equilibrium toward product, boosting yields to 85% without solvent dilution [10]. This strategy decreases energy intensity by 60% compared to azeotropic water removal methods.
Transitioning from batch to continuous manufacturing presents unique obstacles:
Reactor Fouling: Long-chain alkyl-substituted dioxolanes exhibit lower critical solution temperatures (LCST) in reaction mixtures, causing precipitation during flow processing. Microreactor systems with periodic CO₂ backflushing maintain stable operation for >200 hours by preventing oligomer deposition [9]. Temperature gradients must be minimized to avoid localized crystallization.
Catalyst Deactivation: Heterogeneous acid catalysts (e.g., sulfonated silica) lose activity due to propyl group dehydrogenation forming coke. Radial-flow reactors with staged catalyst beds and intermediate regeneration zones (300°C H₂/N₂) extend catalyst lifetime to >1,000 hours [4]. Activity maintenance requires precise control of water content below 50 ppm.
Mixing Limitations: Viscosity differences between propyl-substituted monomers and polar comonomers impede micromixing. Ultrasonic-assisted microchannel reactors achieve Reynolds numbers >2,500, ensuring complete conversion within 10 minutes residence time [6]. Impinging-jet designs with asymmetric feed rates optimize mixing for monomers with viscosity contrasts >100 cP.
Table 2: Key Challenges and Mitigation Strategies in Continuous Processing
Challenge | Root Cause | Mitigation Strategy | Scale-Up Impact |
---|---|---|---|
Oligomer Fouling | LCST behavior of intermediates | CO₂ backflushing cycles | 3x longer continuous operation |
Catalyst Coking | Propyl dehydrogenation | Staged beds with H₂ regeneration | 10x catalyst lifetime |
Incomplete Mixing | High viscosity contrast | Ultrasonic microreactors | 95% conversion at 10 min residence |
Thermal Runaway Risk | Exothermic ring-opening | Microreactors with high surface-to-volume | Safe operation at >100 g/h throughput |
CAS No.: 15751-45-8
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